2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole
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Overview
Description
2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole typically involves multi-step organic reactions. The starting materials are usually substituted anilines and indoles, which undergo various reactions such as condensation, cyclization, and substitution.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, indole derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinal applications may include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action for 2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole would depend on its specific biological target. Generally, indole derivatives interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylindole
- 3-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-3,4-dihydropyrazole
Uniqueness
The uniqueness of 2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other indole derivatives.
Properties
CAS No. |
76195-69-2 |
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Molecular Formula |
C32H29N3O3 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole |
InChI |
InChI=1S/C32H29N3O3/c1-36-24-15-11-21(12-16-24)29-20-30(35(34-29)23-7-6-8-26(19-23)38-3)31-27-9-4-5-10-28(27)33-32(31)22-13-17-25(37-2)18-14-22/h4-19,30,33H,20H2,1-3H3 |
InChI Key |
XCPBQVQPUQERIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC |
Origin of Product |
United States |
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